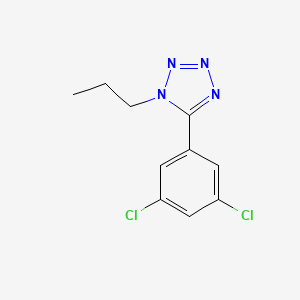![molecular formula C16H12ClN7OS B2696737 4-(4-{[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine CAS No. 1242862-97-0](/img/structure/B2696737.png)
4-(4-{[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-{[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule .Scientific Research Applications
Fluorescent Probes and Imaging Agents
The compound “2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide” (also known as “4-(4-{[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine”) belongs to the pyrazolo[1,5-a]pyrimidine family. Recent research has identified this compound as a strategic candidate for optical applications due to several key features:
Electronic Structure Insights: Theoretical calculations reveal that EDGs at position 7 favor large absorption/emission intensities due to intramolecular charge transfer (ICT) within the fused ring. However, electron-withdrawing groups (EWGs) lead to lower intensities, consistent with experimental data .
Anti-Inflammatory and Analgesic Activities
Another derivative, “(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide,” has shown anti-inflammatory and analgesic properties. Its ulcerogenic index compares favorably with indomethacin and celecoxib .
Neurotoxic Potential Investigation
A newly synthesized pyrazoline derivative, “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide,” has been studied for its neurotoxic effects. Researchers investigated its impact on acetylcholinesterase (AchE) activity, malondialdehyde (MDA) levels in the brain, and behavioral parameters .
Mechanism of Action
properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7OS/c17-11-3-1-10(2-4-11)12-7-13-15(18-5-6-24(13)23-12)26-8-14(25)21-16-19-9-20-22-16/h1-7,9H,8H2,(H2,19,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMALDOXXOVWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=NC=NN4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2696664.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2696669.png)



![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)
![N-Tert-butyl-2-chloro-N-[(3R,4S)-4-hydroxyoxolan-3-yl]acetamide](/img/structure/B2696677.png)